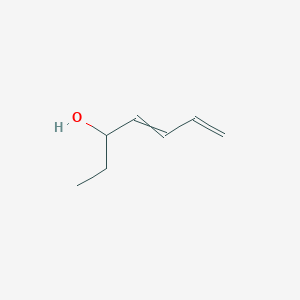![molecular formula C18H12O4 B14437923 2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione CAS No. 75062-45-2](/img/structure/B14437923.png)
2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione is an organic compound that belongs to the class of phenolic compounds. These compounds are characterized by the presence of one or more hydroxyl groups directly attached to an aromatic ring. The compound’s structure includes a pyran ring fused with phenyl groups, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione can be achieved through several methods. One common approach involves the condensation of 4,4’-diaminodiphenyl ether with o-vanillin in methanol at room temperature, resulting in the formation of an imine intermediate . This intermediate can then undergo further reactions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione involves its interaction with various molecular targets. The compound’s phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. Additionally, its structure allows it to interact with enzymes and receptors, potentially inhibiting microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: Shares a similar phenyl group but has an indole ring instead of a pyran ring.
2-Hydroxybenzaldehyde: Contains a hydroxyl group and an aldehyde group attached to a benzene ring.
Thiazoles: Heterocyclic compounds with sulfur and nitrogen atoms in the ring, exhibiting diverse biological activities.
Uniqueness
2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione is unique due to its specific combination of a pyran ring fused with phenyl groups and a hydroxyl group. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
75062-45-2 |
|---|---|
Molecular Formula |
C18H12O4 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-benzoyl-3-hydroxy-6-phenylpyran-4-one |
InChI |
InChI=1S/C18H12O4/c19-14-11-15(12-7-3-1-4-8-12)22-18(17(14)21)16(20)13-9-5-2-6-10-13/h1-11,21H |
InChI Key |
NDEWUDRYMKVIBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=C(O2)C(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


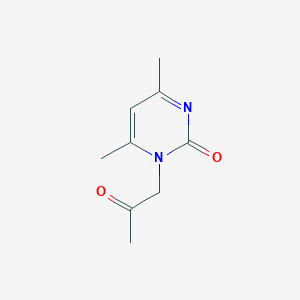
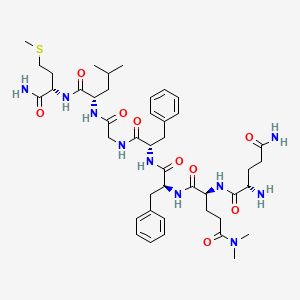
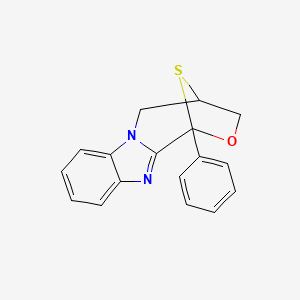
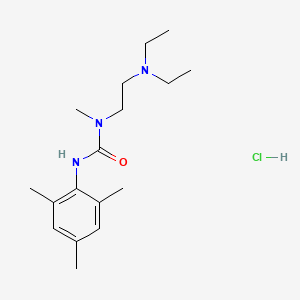
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
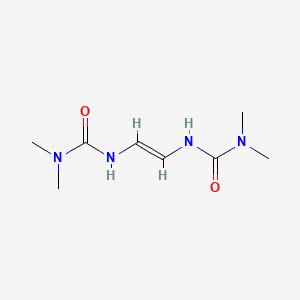
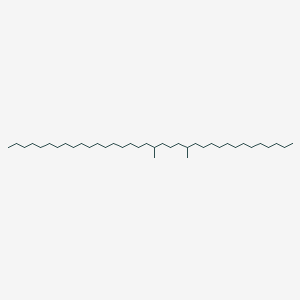
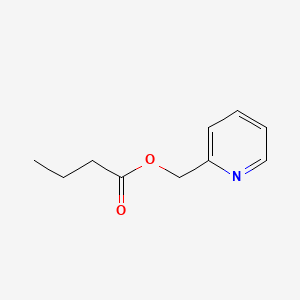
![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)
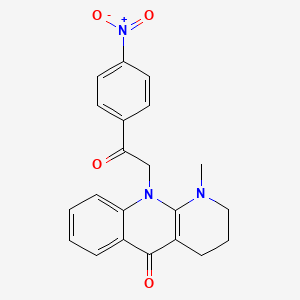

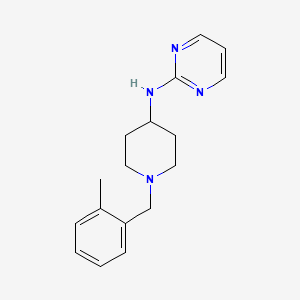
![(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B14437905.png)
